D-Ala-D-Leu-OH TFA
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Overview
Description
D-Alanyl-D-leucine trifluoroacetate is a synthetic peptide compound. It is composed of two amino acids, D-alanine and D-leucine, linked together and combined with trifluoroacetic acid. This compound is primarily used in scientific research, particularly in the fields of proteomics and peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Alanyl-D-leucine trifluoroacetate is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids. The synthesis is carried out in an organic solvent, and the peptide is cleaved from the resin using trifluoroacetic acid .
Industrial Production Methods
In industrial settings, the synthesis of D-Alanyl-D-leucine trifluoroacetate follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of environmentally friendly solvents and reagents is also being explored to reduce the environmental impact of peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
D-Alanyl-D-leucine trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of aldehydes or ketones, while reduction may produce alcohols .
Scientific Research Applications
D-Alanyl-D-leucine trifluoroacetate is widely used in scientific research due to its stability and versatility. Some of its applications include:
Proteomics: Used as a standard or reference compound in the study of proteins and peptides.
Peptide Synthesis: Used as a building block in the synthesis of more complex peptides.
Biological Studies: Used to study the interactions between peptides and proteins, as well as their effects on biological systems
Mechanism of Action
The mechanism of action of D-Alanyl-D-leucine trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-leucine trifluoroacetate: Similar in structure but composed of L-amino acids.
D-Alanyl-L-leucine trifluoroacetate: Similar in structure but with a different stereochemistry.
L-Alanyl-D-leucine trifluoroacetate: Similar in structure but with a different stereochemistry.
Uniqueness
D-Alanyl-D-leucine trifluoroacetate is unique due to its specific stereochemistry, which can result in different biological activities compared to its L-amino acid counterparts. This makes it a valuable tool in research for studying the effects of stereochemistry on peptide function .
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.C2HF3O2/c1-5(2)4-7(9(13)14)11-8(12)6(3)10;3-2(4,5)1(6)7/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14);(H,6,7)/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPZWVQFOYTDAF-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC(C)C)C(=O)O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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